N-phenyl-N-piperidin-4-ylbenzamide
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Overview
Description
N-phenyl-N-piperidin-4-ylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities
Preparation Methods
The synthesis of N-phenyl-N-piperidin-4-ylbenzamide typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-phenyl-N-piperidin-4-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-phenyl-N-piperidin-4-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N-piperidin-4-ylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-phenyl-N-piperidin-4-ylbenzamide can be compared with other piperidine derivatives such as:
N-phenyl-N-piperidin-4-ylpropionamide: Similar in structure but with a propionamide group instead of a benzamide group.
N-phenethyl-4-piperidinone: A derivative with a phenethyl group attached to the piperidine ring. These compounds share similar chemical properties but may differ in their biological activities and applications.
Properties
Molecular Formula |
C18H20N2O |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-phenyl-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C18H20N2O/c21-18(15-7-3-1-4-8-15)20(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1-10,17,19H,11-14H2 |
InChI Key |
VSPPLQWYLDZMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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